molecular formula C17H25NO B14212322 N-Cycloheptyl-4-(propan-2-yl)benzamide CAS No. 549485-76-9

N-Cycloheptyl-4-(propan-2-yl)benzamide

Cat. No.: B14212322
CAS No.: 549485-76-9
M. Wt: 259.4 g/mol
InChI Key: JRZNTNMAHIXNMG-UHFFFAOYSA-N
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Description

N-Cycloheptyl-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C17H25NO and a molecular weight of 259.3865 g/mol . It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

The synthesis of N-Cycloheptyl-4-(propan-2-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:

  • Mixing the carboxylic acid and amine in the presence of the catalyst.
  • Ultrasonic irradiation to facilitate the reaction.
  • Purification of the product through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-Cycloheptyl-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

    Complexation: The compound can form coordination complexes with transition metals like copper, zinc, and palladium.

Scientific Research Applications

N-Cycloheptyl-4-(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cycloheptyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes like glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing metabolic pathways.

Comparison with Similar Compounds

N-Cycloheptyl-4-(propan-2-yl)benzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

549485-76-9

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-cycloheptyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H25NO/c1-13(2)14-9-11-15(12-10-14)17(19)18-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19)

InChI Key

JRZNTNMAHIXNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

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